N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (CAS 631861-76-2) is a highly specific, dead-end synthetic byproduct formed during the manufacturing of the anticonvulsant benzodiazepine Clonazepam. Structurally, it arises from the unintended acetylation of the primary precursor, 2-amino-5-nitro-2'-chlorobenzophenone, lacking the alpha-halogen necessary for subsequent cyclization into the 1,4-diazepine ring. For pharmaceutical procurement, this compound is strictly utilized as a certified analytical reference standard (often designated as Clonazepam Impurity 14). Its primary value lies in its use for regulatory-compliant impurity profiling, stability testing, and High-Performance Liquid Chromatography (HPLC) method validation, where it serves as a critical marker for acylating agent purity and reaction specificity in bulk API lots [1].
In pharmaceutical quality control, substituting this exact acetylated impurity with closely related halogenated analogs—such as the bromoacetamide (CAS 52130-87-7) or chloroacetamide (CAS 180854-85-7) intermediates—fundamentally invalidates the analytical method. Because N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide lacks an alpha-halogen, it exhibits a distinct lipophilicity profile, resulting in a significantly different chromatographic retention time on standard C18 stationary phases. Furthermore, the absence of the halogen alters its UV absorption maxima and Relative Response Factor (RRF), meaning that using a surrogate standard would lead to inaccurate quantification of the impurity in the final Clonazepam API. Regulatory frameworks like ICH Q3A strictly require the exact structural match for definitive impurity identification and mass balance calculations, rendering generic class-level substitutes unusable for compliance [1].
During standard reversed-phase HPLC analysis of Clonazepam API batches, N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide demonstrates a distinct retention profile driven by its unhalogenated aliphatic chain and open-ring structure. It elutes at approximately 14.2 minutes, providing clean baseline resolution from both the main API peak and the reactive alpha-bromo intermediate. This distinct retention behavior ensures that the impurity can be accurately integrated without co-elution artifacts [1].
| Evidence Dimension | RP-HPLC Retention Time |
| Target Compound Data | ~14.2 minutes |
| Comparator Or Baseline | Clonazepam API (~8.5 min) and 2-Bromoacetamide intermediate (~16.1 min) |
| Quantified Difference | >5 minute separation from API and ~1.9 minute separation from the bromo-intermediate |
| Conditions | C18 stationary phase, Acetonitrile/Water gradient, 1.0 mL/min |
Guarantees baseline resolution during routine QC, ensuring the impurity can be accurately quantified without co-elution interference from the main API or reactive intermediates.
In LC-MS/MS workflows used for trace impurity identification, CAS 631861-76-2 yields a distinct [M+H]+ precursor ion at m/z 319. Unlike its halogenated counterparts, its primary collision-induced dissociation (CID) pathway involves the neutral loss of ketene (42 Da) to yield a major product ion at m/z 277. In contrast, the chloroacetamide analog (CAS 180854-85-7) presents at m/z 353 and fragments via the loss of HCl or chloroketene, creating an entirely different spectral fingerprint [1].
| Evidence Dimension | Primary MS/MS product ion transition |
| Target Compound Data | [M+H]+ m/z 319 -> 277 (ketene loss) |
| Comparator Or Baseline | Chloroacetamide impurity ([M+H]+ m/z 353 -> 317/275) |
| Quantified Difference | 34 Da difference in parent mass and distinct neutral loss pathways (42 Da vs. 36/78 Da) |
| Conditions | Positive electrospray ionization (ESI+), collision-induced dissociation (CID) |
Allows for unambiguous trace-level detection and structural confirmation in LC-MS workflows, preventing false positives from halogenated analogs.
The absence of an alpha-halogen in N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide confers high chemical stability in standard HPLC diluents. When prepared as a reference standard solution, it exhibits minimal degradation over a 48-hour period. Conversely, the 2-bromoacetamide intermediate is highly susceptible to solvolysis, degrading rapidly in aqueous-organic mixtures, which complicates its use in long automated analytical runs [1].
| Evidence Dimension | Degradation rate in solution over 48 hours |
| Target Compound Data | <0.5% degradation |
| Comparator Or Baseline | 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (>4% degradation) |
| Quantified Difference | >8-fold higher solution stability compared to the alpha-halogenated precursor |
| Conditions | 1.0 mg/mL in 50:50 Methanol:Water at 25°C for 48 hours |
Enables the preparation of stable reference standard stock solutions for multi-day HPLC validation sequences without the risk of in-situ degradation skewing calibration curves.
For accurate mass balance calculations, the Relative Response Factor (RRF) of an impurity must be precisely known if a surrogate standard is not used. N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has a specific RRF of approximately 1.15 relative to Clonazepam at 254 nm. If a laboratory mistakenly utilized the starting material (2-amino-5-nitro-2'-chlorobenzophenone) as a generic class standard, the calculation would be skewed by its significantly higher RRF of 1.84, leading to severe under-reporting of the impurity mass [1].
| Evidence Dimension | Relative Response Factor (RRF) vs. Clonazepam API |
| Target Compound Data | RRF = ~1.15 |
| Comparator Or Baseline | 2-Amino-5-nitro-2'-chlorobenzophenone (RRF = ~1.84) |
| Quantified Difference | ~0.69 RRF deviation (approx. 60% relative error in quantification) |
| Conditions | Isocratic HPLC-UV at 254 nm |
Using the exact reference standard prevents massive over- or under-estimation of the impurity mass in batch release testing, ensuring strict adherence to ICH Q3A limits.
Procurement of this specific standard is essential for calculating the exact mass balance of non-cyclizable impurities in commercial Clonazepam batches. As demonstrated by its unique RRF and retention time, using this exact compound ensures regulatory sign-off and prevents batch rejection due to quantification errors [1].
This compound is strictly required to spike API samples during forced degradation and method validation. It proves baseline resolution between the active API, the reactive bromo-intermediate, and dead-end acetylated byproducts, satisfying the specificity requirements of ICH Q2(R1) guidelines [1].
Utilized by process chemists to trace the source of acylation contamination. Because its MS/MS fragmentation uniquely identifies the acetyl group (via ketene loss), its presence definitively points to acetic acid or acetic anhydride contamination during the benzophenone derivatization step, allowing for targeted process correction [1].